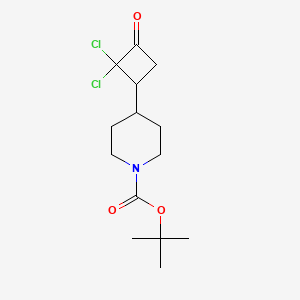

Tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 2,2-dichloro-3-oxocyclobutyl substituent at the 4-position. It is commonly utilized in medicinal chemistry as an intermediate for synthesizing complex molecules, particularly in late-stage functionalization reactions.

Properties

Molecular Formula |

C14H21Cl2NO3 |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H21Cl2NO3/c1-13(2,3)20-12(19)17-6-4-9(5-7-17)10-8-11(18)14(10,15)16/h9-10H,4-8H2,1-3H3 |

InChI Key |

ZMUZCKSLOHEXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C2(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

3 In-Depth Research Findings and Notes

- The use of cesium fluoride as a base in N,N-dimethylacetamide has been shown to facilitate substitution reactions with moderate yields (~58-60%) when coupling halogenated cyclobutyl derivatives to Boc-piperidine.

- Potassium carbonate in ethanol/water mixtures at reflux can achieve higher yields (up to 95%) for similar nucleophilic substitution reactions.

- Selectivity and product distribution depend heavily on reaction temperature, solvent choice, and stoichiometry of reagents.

- The tert-butyl carbamate protecting group is stable under these conditions, allowing selective functionalization at the piperidine 4-position without deprotection.

- Cyclobutanone derivatives with dichloro substitution require careful handling due to potential ring strain and reactivity; mild conditions are preferred to avoid decomposition.

4 Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares Tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate with two structurally related Boc-protected piperidine derivatives from the provided evidence:

Structural and Functional Group Comparisons

Key Observations :

- The target compound ’s dichloro-oxocyclobutyl group introduces significant steric hindrance and polarity compared to the alkyl or benzoyl substituents in analogs. The electron-withdrawing Cl₂ and ketone groups may enhance electrophilic reactivity, making it suitable for nucleophilic substitution or oxidation reactions.

- In contrast, Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] has a hydrophobic alkyl chain, favoring lipophilicity and membrane permeability .

- Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate contains an aromatic benzoyl group, which could participate in π-π stacking interactions in drug-receptor binding .

Key Observations :

- The synthesis of [3b] achieved an 86% yield under mild Boc-protection conditions (dioxane/water, room temperature), suggesting that similar methods could be applied to the target compound .

Spectroscopic Data

Key Observations :

- The target compound’s ¹H NMR would likely show distinct cyclobutane proton splitting patterns due to steric constraints, absent in the alkyl-substituted [3b].

- The ketone group in the target compound would produce a characteristic ¹³C NMR signal (~200 ppm), differentiating it from the benzoyl analog’s aromatic carbons (~120–140 ppm) .

Key Observations :

- Both analogs emphasize the need for professional handling due to incomplete toxicity characterization .

Biological Activity

Tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate is an organic compound notable for its unique structure that includes a tert-butyl ester group and a piperidine ring. The presence of a cyclobutane moiety substituted with dichloro and carbonyl functional groups contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising anti-inflammatory properties and interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics facilitate interactions with biological receptors and enzymes, which are crucial for its pharmacological effects.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.21 g/mol |

| XLogP | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . It has been shown to inhibit key pathways involved in inflammation, particularly by modulating cytokine release and influencing cell death mechanisms such as pyroptosis. Pyroptosis is a form of programmed cell death associated with inflammatory responses, making this compound relevant in treating inflammatory diseases.

- Cytokine Modulation : The compound inhibits the release of pro-inflammatory cytokines, which are critical mediators in inflammatory processes.

- Influence on Cell Death : By affecting pyroptosis, it may help in controlling inflammation at the cellular level.

Interaction Studies

Studies have demonstrated that this compound interacts with various receptors and enzymes involved in inflammatory pathways. Its ability to inhibit interleukin release suggests that it may effectively modulate immune responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study 1 : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic effects in chronic inflammatory conditions.

- Study 2 : Another research highlighted its effectiveness in modulating immune responses by decreasing the levels of TNF-alpha and IL-6, both of which are pivotal in the inflammatory cascade.

Table 2: Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Reduced inflammation markers in arthritis models | Potential treatment for arthritis |

| Study 2 | Decreased TNF-alpha and IL-6 levels | Modulation of immune responses |

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the dichlorocyclobutyl moiety using ketone intermediates under controlled pH and temperature (e.g., reflux in dichloromethane or ethyl acetate).

- Step 3 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Purification often employs column chromatography or recrystallization to isolate high-purity products . - Key Considerations : Use anhydrous solvents (e.g., DMSO, acetonitrile) and monitor reactions via TLC or HPLC .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and chloro (C-Cl) bonds.

- Elemental Analysis : Ensures purity by verifying C, H, N, and Cl content .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as Acute Toxicity Category 4 via inhalation ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the dichlorocyclobutyl group?

- Methodological Answer :

- Parameter Optimization :

- Temperature : Maintain reflux conditions (e.g., 80–100°C in dichloromethane) to enhance reactivity .

- Catalysts : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

- By-Product Mitigation : Employ gradient chromatography to separate undesired isomers or chlorinated by-products .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays with positive controls).

- Structural Confirmation : Verify compound purity via NMR and HRMS to rule out batch-specific impurities .

- Computational Modeling : Perform docking studies to assess binding affinity variations caused by stereochemical differences .

Q. What strategies are effective for evaluating the compound’s interaction with biological targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Cellular Uptake : Use fluorescently tagged analogs to track intracellular localization .

- In Silico Studies :

- Molecular Dynamics Simulations : Predict binding stability with target proteins (e.g., cyclin-dependent kinases).

- ADMET Profiling : Use tools like SwissADME to estimate pharmacokinetic properties .

Data Contradiction Analysis

Q. Why might synthetic yields vary between studies using similar protocols?

- Methodological Answer :

- Source Variability : Differences in starting material purity (e.g., Boc-protected piperidine derivatives).

- Reaction Scale : Microscale reactions (<1 mmol) may suffer from higher error margins vs. bulk synthesis.

- Ambient Conditions : Humidity-sensitive steps (e.g., acyl chloride formation) require strict anhydrous controls .

Application-Oriented Questions

Q. How can this compound serve as a precursor for drug discovery?

- Methodological Answer :

- Derivatization : Modify the cyclobutyl or piperidine moieties via:

- Hydrolysis : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to expose the amine for further coupling .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the dichloro position .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MTT assays) or bacterial models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.